Ioxitalamate monoethanolamine Ioxitalamate monoethanolamine Ioxitalamate monoethanolamine is a biochemical which may have cardiovascular and haemodynamic effects in anaesthetized dogs
Brand Name: Vulcanchem
CAS No.: 29147-39-5
VCID: VC0530767
InChI: 1S/C12H11I3N2O5.C2H7NO/c1-4(19)17-10-8(14)5(11(20)16-2-3-18)7(13)6(9(10)15)12(21)22;3-1-2-4/h18H,2-3H2,1H3,(H,16,20)(H,17,19)(H,21,22);4H,1-3H2
SMILES: CC(=O)Nc1c(I)c(C(=O)O)c(I)c(C(=O)NCCO)c1I.NCCO
Molecular Formula: C14H18I3N3O6
Molecular Weight: 705.03

Ioxitalamate monoethanolamine

CAS No.: 29147-39-5

Cat. No.: VC0530767

Molecular Formula: C14H18I3N3O6

Molecular Weight: 705.03

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Ioxitalamate monoethanolamine - 29147-39-5

Specification

CAS No. 29147-39-5
Molecular Formula C14H18I3N3O6
Molecular Weight 705.03
IUPAC Name Benzoic acid, 3-(acetylamino)-5-(((2-hydroxyethyl)amino)carbonyl)-2,4,6-triiodo-, compd. with 2-aminoethanol (1:1)
Standard InChI 1S/C12H11I3N2O5.C2H7NO/c1-4(19)17-10-8(14)5(11(20)16-2-3-18)7(13)6(9(10)15)12(21)22;3-1-2-4/h18H,2-3H2,1H3,(H,16,20)(H,17,19)(H,21,22);4H,1-3H2
Standard InChI Key CLHDDBPDHSGLQY-UHFFFAOYSA-N
SMILES CC(=O)Nc1c(I)c(C(=O)O)c(I)c(C(=O)NCCO)c1I.NCCO
Appearance Solid powder

Introduction

Chemical Structure and Composition

Ioxitalamate monoethanolamine is a salt formed by the combination of ioxitalamic acid and monoethanolamine. The molecular structure consists of a triiodinated benzoic acid derivative complexed with ethanolamine.

Molecular Properties

The compound has the following fundamental properties:

PropertyValue
Molecular FormulaC14H18I3N3O6
Molecular Weight705.02 g/mol
CAS Number29147-39-5
Parent CompoundIoxitalamic Acid (CID 34536)
Computed Density1.31 g/cm³
Physical FormSolid

The chemical structure includes a 2,4,6-triiodobenzoic acid core substituted with an acetylamino group at position 3 and a (2-hydroxyethyl)carbamoyl group at position 5, combined with the ethanolamine (2-aminoethanol) molecule .

Structural Components

Ioxitalamate monoethanolamine consists of two primary components:

  • Ioxitalamic Acid: A triiodinated benzoic acid derivative (C12H11I3N2O5) with a molecular weight of 643.94 g/mol. This component is responsible for the radiopaque properties of the compound due to its high iodine content .

  • Monoethanolamine: A simple amino alcohol (C2H7NO) with a molecular weight of 61.08 g/mol. This component affects the solubility, pH, and physiological compatibility of the compound .

The structure of the compound can be described as 3-acetamido-5-(2-hydroxyethylcarbamoyl)-2,4,6-triiodobenzoic acid combined with 2-aminoethanol .

Physical and Chemical Properties

Ioxitalamate monoethanolamine possesses distinctive physical and chemical properties that influence its pharmaceutical behavior and applications.

Solubility and Stability

The monoethanolamine salt form improves the water solubility of ioxitalamic acid, which is particularly important for injectable contrast media. While specific solubility data for the monoethanolamine salt is limited in the provided sources, the parent compound (ioxitalamic acid) shows slight solubility in DMSO (when heated) and methanol .

The compound requires specific storage conditions to maintain stability:

  • Storage temperature: -20°C (for powder form)

  • Storage duration: Up to 3 years (powder form)

  • In solvent: -80°C for 1 year

  • Shipping recommendation: With blue ice

Pharmaceutical Characteristics

As an iodinated contrast agent, ioxitalamate monoethanolamine belongs to the first-generation contrast media formed by ionic monomers. These agents typically have the following characteristics:

  • High osmolarity (similar compounds in this class have osmolarity ranging from 1500-1800 mOsm/kg)

  • Ionic nature

  • First-generation classification

  • Monomer structure

Pharmacological Properties

The pharmacological profile of ioxitalamate monoethanolamine defines its clinical utility and safety considerations.

Pharmacodynamics

Ioxitalamate monoethanolamine exerts specific effects on biological systems:

  • Cardiovascular and Hemodynamic Effects: Research indicates that the compound may have significant cardiovascular and hemodynamic effects, particularly in anesthetized dogs as observed in experimental studies .

  • Contrast Enhancement: Like other iodinated contrast media, the high atomic number of iodine atoms in the compound attenuates X-rays, allowing visualization of vascular structures and organs during radiographic procedures .

Toxicological Profile

The safety profile of ioxitalamate monoethanolamine must be considered in its clinical application:

  • Adverse Drug Reactions (ADRs): In pharmacovigilance data, ioxitalamate compounds have been associated with various adverse reactions. Historical data from 1968-2010 showed 418 reports related to ioxitalamic acid and 1,798 reports related to ioxitalamate salts (including meglumine and sodium forms) .

  • Comparative Safety: In clustering analyses of adverse reactions, ioxitalamate compounds formed distinct clusters from other iodinated contrast agents, suggesting a unique safety profile .

Clinical Applications

Ioxitalamate monoethanolamine finds application in various diagnostic imaging procedures.

Administration Considerations

When administering ioxitalamate compounds, several clinical considerations apply:

  • Renal Function: As with other iodinated contrast media, renal function should be assessed before administration, and appropriate intervals between examinations should be maintained, particularly in at-risk patients .

  • Drug Interactions: Caution is advised with concomitant use of nonsteroidal anti-inflammatory drugs, diuretics, immunosuppressants, and certain other medications that may influence renal handling of contrast media .

  • Special Populations: Particular attention is needed in patients with liver failure, renal failure, central nervous system disorders, pheochromocytoma, or myasthenia, as iodinated contrast media can exacerbate certain conditions .

Comparative Analysis with Related Compounds

Ioxitalamate monoethanolamine exists within a broader family of iodinated contrast agents, each with distinct properties.

Related Compounds

Several related compounds share structural or functional similarities:

CompoundMolecular FormulaReports (1968-2010)*Distinctive Features
Ioxitalamic AcidC12H11I3N2O5418Parent compound
Ioxitalamate Meglumine/SodiumVariable1,798Alternative salt forms
Amidotrizoic AcidVariable25,998Higher reporting frequency
Iotalamic AcidVariable14,053Similar triiodinated structure

*Number of adverse reaction reports recorded in pharmacovigilance databases

Position in Contrast Media Evolution

Ioxitalamate compounds belong to the first generation of iodinated contrast media:

  • First Generation: Ionic, high-osmolar agents like ioxitalamate monoethanolamine

  • Second Generation: Non-ionic, low-osmolar agents

  • Third Generation: Non-ionic, iso-osmolar agents

The evolution of contrast media has generally focused on reducing osmolarity and adverse reaction rates while maintaining diagnostic efficacy .

Research Developments

Current and future research directions involving ioxitalamate monoethanolamine and related compounds reveal evolving applications.

Novel Applications

While specific research on ioxitalamate monoethanolamine is limited in the provided sources, related research areas include:

  • Alternative Delivery Methods: Research on nose-to-brain drug delivery using chemical exchange saturation transfer (CEST) magnetic resonance imaging suggests potential new applications for iodinated contrast agents, though this research specifically used iohexol rather than ioxitalamate compounds .

  • Pharmacovigilance Studies: Ongoing analysis of adverse reaction patterns among different iodinated contrast media continues to refine understanding of their relative safety profiles .

Manufacturing Considerations

The synthesis of ioxitalamate compounds involves specific chemical processes:

  • Ioxitalamic Acid Production: The parent compound is typically synthesized through a multi-step process involving the iodination of a benzoic acid derivative followed by further chemical modifications .

  • Salt Formation: The monoethanolamine salt is formed by combining the acid with ethanolamine under controlled conditions .

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